molecular formula C8H3IN2O B12871037 6-Iodobenzo[d]oxazole-2-carbonitrile

6-Iodobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12871037
M. Wt: 270.03 g/mol
InChI Key: JKBAHSOTKHNHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodobenzo[d]oxazole-2-carbonitrile is an organic compound characterized by the presence of an iodine atom, a benzo[d]oxazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[d]oxazole-2-carbonitrile typically involves the iodination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Example Reaction:

Benzo[d]oxazole-2-carbonitrile+Iodine+Sodium IodateThis compound\text{Benzo[d]oxazole-2-carbonitrile} + \text{Iodine} + \text{Sodium Iodate} \rightarrow \text{this compound} Benzo[d]oxazole-2-carbonitrile+Iodine+Sodium Iodate→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Iodobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 6-azidobenzo[d]oxazole-2-carbonitrile or 6-cyanobenzo[d]oxazole-2-carbonitrile can be formed.

    Oxidation Products: Oxidation can yield compounds like 6-iodobenzo[d]oxazole-2-carboxylic acid.

    Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

6-Iodobenzo[d]oxazole-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be employed in the synthesis of probes for biological imaging and diagnostic applications.

    Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromobenzo[d]oxazole-2-carbonitrile
  • 6-Chlorobenzo[d]oxazole-2-carbonitrile
  • 6-Fluorobenzo[d]oxazole-2-carbonitrile

Comparison

Compared to its halogenated analogs, 6-Iodobenzo[d]oxazole-2-carbonitrile is unique due to the larger size and higher polarizability of the iodine atom. This can result in stronger interactions with biological targets and different reactivity patterns in chemical reactions. The iodine atom also facilitates certain types of coupling reactions more efficiently than smaller halogens.

Properties

Molecular Formula

C8H3IN2O

Molecular Weight

270.03 g/mol

IUPAC Name

6-iodo-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3IN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H

InChI Key

JKBAHSOTKHNHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.